molecular formula C11H14N2S B1679900 Pyrantel CAS No. 15686-83-6

Pyrantel

Cat. No. B1679900
CAS RN: 15686-83-6
M. Wt: 206.31 g/mol
InChI Key: YSAUAVHXTIETRK-AATRIKPKSA-N
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Description

Pyrantel is a nonabsorbed anthelmintic agent with activity against intestinal nematodes such as pinworms and roundworms. Pyrantel therapy has not been reported to cause serum aminotransferase elevations or clinically apparent liver injury.
Pyrantel is a carboxamidine that is 1,4,5,6-tetrahydropyrimidine that is substituted at position 1 by a methyl group and at position 2 by an (E)-2-(2-thienyl)vinyl group. It is used, particularly as the embonate [4,4'-methylenebis(3-hydroxy-2-naphthoate)] salt, as an anthelmintic that is effective against intestinal nematodes including threadworms, roundworms and hookworms, and is included in the WHO 'Model List of Essential Medicines'. It has a role as an antinematodal drug. It is a member of thiophenes, a carboxamidine and a member of 1,4,5,6-tetrahydropyrimidines.
Pyrantel is a pyrimidine-derivative anthelmintic agent for the oral treatment of various parasitic worm infections including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis. Pyrantel was initially described in 1965 by researchers from Pfizer who sought cyclic amidines with suitable pharmacokinetic properties (specifically, duration of action) for use as an anthelmintic drug. Pyrantel is mainly available in formulations for dogs and cats as the embonate salt, containing a 34.7% pyrantel base. Pyrantel is on the World Health Organization's List of Essential Medicines, which are the safest and most effective medicines required in a functioning health system,. A depolarizing neuromuscular-blocking agent causing longstanding nicotinic receptor activation, resulting in spastic paralysis of susceptible nematodes (worms). Pyrantel has shown to be effective after a single dose. In humans, it is administered as pyrantel pamoate,,,.

Mechanism Of Action

By promoting the release of acetylcholine, inhibiting cholinesterase, and stimulating ganglionic neurons, pyrantel serves as a depolarizing neuromuscular blocking agent in helminths. This causes extensive depolarization of the helminth muscle membrane, resulting in tension to the helminth's muscles, leading to paralysis and release of their attachment to the host organism intestinal walls [L1893]. This action is unlike piperazine, which is a hyperpolarizing neuromuscular blocking agent that causes relaxation of the helminth muscles, leading to a subsequent detachment from the intestinal wall. Excretion of the parasites in the feces occurs by normal peristalsis [L1892].
PYRANTEL & ITS ANALOGS ARE DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. THEY INDUCE MARKED, PERSISTENT ACTIVATION OF NICOTINIC RECEPTORS, WHICH RESULTS IN SPASTIC PARALYSIS OF THE WORM. PYRANTEL ALSO INHIBITS CHOLINESTERASES. /PYRANTEL PAMOATE AND ANALOGS/
PYRANTEL ... CAUSES A SLOWLY DEVELOPING CONTRACTURE OF PREPARATIONS OF ASCARIS AT 1% OF THE CONCENTRATION OF ACETYLCHOLINE REQUIRED TO PRODUCE THE SAME EFFECT. IN SINGLE MUSCLE CELLS OF THIS HELMINTH, PYRANTEL CAUSES DEPOLARIZATION & INCREASED SPIKE-DISCHARGE FREQUENCY, ACCOMPANIED BY INCREASE IN TENSION.

properties

IUPAC Name

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUAVHXTIETRK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023538
Record name Pyrantel
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Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water, TASTELESS; PRACTICALLY INSOL IN ALCOHOL OR WATER /PAMOATE/, Tastelss, yellow crystalline powder. Insol in water. /Pamoate/, Insoluble in water, slightly soluble in dimethylformamide, and soluble in dimethyl sulfoxide.
Record name Pyrantel
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Record name PYRANTEL
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Mechanism of Action

By promoting the release of acetylcholine, inhibiting cholinesterase, and stimulating ganglionic neurons, pyrantel serves as a depolarizing neuromuscular blocking agent in helminths. This causes extensive depolarization of the helminth muscle membrane, resulting in tension to the helminth's muscles, leading to paralysis and release of their attachment to the host organism intestinal walls. This action is unlike piperazine, which is a hyperpolarizing neuromuscular blocking agent that causes relaxation of the helminth muscles, leading to a subsequent detachment from the intestinal wall. Excretion of the parasites in the feces occurs by normal peristalsis., PYRANTEL & ITS ANALOGS ARE DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. THEY INDUCE MARKED, PERSISTENT ACTIVATION OF NICOTINIC RECEPTORS, WHICH RESULTS IN SPASTIC PARALYSIS OF THE WORM. PYRANTEL ALSO INHIBITS CHOLINESTERASES. /PYRANTEL PAMOATE AND ANALOGS/, PYRANTEL ... CAUSES A SLOWLY DEVELOPING CONTRACTURE OF PREPARATIONS OF ASCARIS AT 1% OF THE CONCENTRATION OF ACETYLCHOLINE REQUIRED TO PRODUCE THE SAME EFFECT. IN SINGLE MUSCLE CELLS OF THIS HELMINTH, PYRANTEL CAUSES DEPOLARIZATION & INCREASED SPIKE-DISCHARGE FREQUENCY, ACCOMPANIED BY INCREASE IN TENSION.
Record name Pyrantel
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Record name PYRANTEL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pyrantel

Color/Form

Crystals from methanol, Yellow, crystalline solid

CAS RN

15686-83-6
Record name Pyrantel
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Record name Pyrantel [INN:BAN]
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Record name Pyrantel
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Record name Pyrantel
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Record name PYRANTEL
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Record name PYRANTEL
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Melting Point

178-179 °C, White crystals from hot methanol; max absorption (water): 312 nm (log e= 4.27); MP: 148-150 °C /Tartrate/
Record name PYRANTEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,400
Citations
SR Kopp, AC Kotze, JS McCarthy, RJ Traub… - The Veterinary …, 2008 - Elsevier
Pyrantel, a tetrahydropyrimidine nicotinic agonist anthelmintic… Given the zoonotic potential of these parasites, pyrantel has … evidence that resistance to pyrantel has developed in at least …
Number of citations: 52 www.sciencedirect.com
RJ Martin, AP Robertson - Parasitology, 2007 - cambridge.org
Here we review molecular information related to resistance to the cholinergic anthelmintics in nematodes. The amount of molecular information available varies between the nematode …
Number of citations: 111 www.cambridge.org
MR Chapman, DD French, CM Monahan, TR Klei - Veterinary Parasitology, 1996 - Elsevier
Three fecal egg count reduction assays (FECR) and one critical trial were performed to determine the efficacy of pyrantel pamoate (PP) at 6.6 mg base kg −1 on a well managed stud …
Number of citations: 126 www.sciencedirect.com
AA Marchiondo, GW White, LL Smith… - Veterinary …, 2006 - Elsevier
… and safety studies of a pyrantel pamoate paste containing 19.13% (w/w) pyrantel base for the … of 13.2 mg pyrantel base/kg bw The dosing syringe contains 7.20 g pyrantel base in 37.6 g …
Number of citations: 25 www.sciencedirect.com
JW McFarland, HL Howes Jr - Journal of Medicinal Chemistry, 1972 - ACS Publications
Although the broad-spectrum anthelmintic agent pyrantel is inactive against adult whipworms (Trichuris spp.), a number of its m-oxyphenyl analogs are very effective againstthese …
Number of citations: 42 pubs.acs.org
SR Kopp, AC Kotze, JS McCarthy, GT Coleman - Veterinary Parasitology, 2007 - Elsevier
While anthelmintic resistance is now a widely recognized issue in the livestock industries, its existence within companion animal medicine has been rarely established conclusively. We …
Number of citations: 138 www.sciencedirect.com
RJ Martin, TG Geary - Pyrantel Parasiticide Therapy in Humans and …, 2016 - Elsevier
… Pyrantel has significant efficacy against a fairly wide range of GI nematodes and remains of … to pyrantel are beginning to be unraveled. In this chapter, we review the properties of pyrantel…
Number of citations: 9 www.sciencedirect.com
HJ Rim, JK Lim - Transactions of the Royal Society of Tropical Medicine …, 1972 - Elsevier
… Itis noteworthy that pyrantel pamoate is more … pyrantel pamoate may become the drug of choice for these infections. In addition to the above findings, our clinical trials of pyrantel …
Number of citations: 33 www.sciencedirect.com
JW McFarland, LH Conover, HL Howes Jr… - Journal of Medicinal …, 1969 - ACS Publications
Broad-spectrum anthelmintic activity lias been discovered in a novel series of imidazolines and tel rahydrn-py timiditiessubstituted variously at the 2 positions by 2-arylethyl or 2-arylvinyl …
Number of citations: 65 pubs.acs.org
A Montoya, D Dado, M Mateo, C Espinosa, G Miró - Parasitology research, 2008 - Springer
The therapeutic efficacy of praziquantel, pyrantel embonate and febantel (Drontal® Flavour Plus) for three and five consecutive days was evaluated for treating naturally acquired …
Number of citations: 42 link.springer.com

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